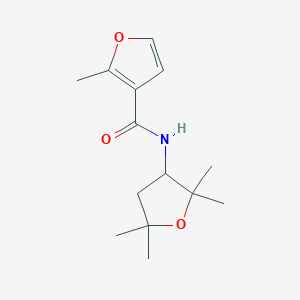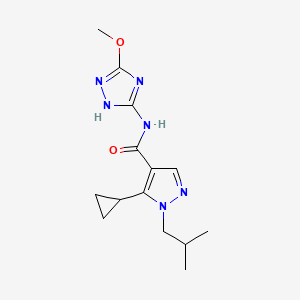
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide, also known as FHBP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide, and it has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide is not fully understood, but it has been suggested that it may act as an inhibitor of the AKT/mTOR pathway, which is involved in cell growth and proliferation (Li et al., 2017). Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects (Li et al., 2017).
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been reported to have anti-inflammatory effects in vitro, and it has been suggested that this compound could be used as a potential anti-inflammatory agent (Chen et al., 2018). Additionally, this compound has been found to have antioxidant effects, which may contribute to its potential use in the treatment of neurodegenerative diseases (Chen et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide in lab experiments is that it has been found to have low toxicity in vitro (Li et al., 2017). Additionally, this compound has been reported to have good solubility in water, which may make it easier to work with in lab experiments (Li et al., 2017). However, one limitation of using this compound is that it has not yet been extensively studied in vivo, so its potential effects and limitations in animal models are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies could be conducted to explore its efficacy in different types of cancer and to investigate its potential mechanisms of action. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies could be conducted to investigate its potential effects on cognitive function and to explore its potential mechanisms of action. Finally, this compound could be studied for its potential use in other areas of scientific research, such as inflammation and oxidative stress.
Synthesemethoden
The synthesis method of 2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide involves the reaction of 4-hydroxy-2-phenylpentanoic acid with 2-fluoro-4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to obtain this compound. This synthesis method has been reported in a scientific paper by Li et al. (2017).
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-proliferative effects on cancer cells, and it has been suggested that this compound could be used as a potential anti-cancer agent (Li et al., 2017). Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease (Chen et al., 2018).
Eigenschaften
IUPAC Name |
2-fluoro-4-hydroxy-N-(4-hydroxy-2-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12(21)9-14(13-5-3-2-4-6-13)11-20-18(23)16-8-7-15(22)10-17(16)19/h2-8,10,12,14,21-22H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKMTHQYBUUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=C(C=C(C=C1)O)F)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)

![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
